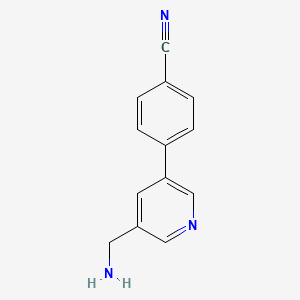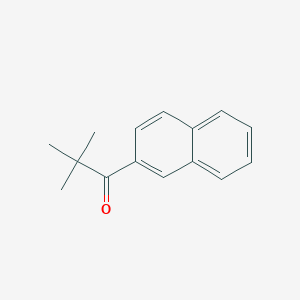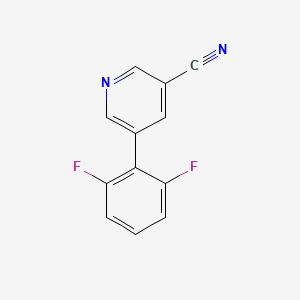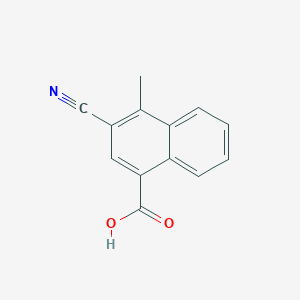
4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-(Aminomethyl)pyridin-3-yl)benzonitril ist eine chemische Verbindung mit der Summenformel C13H11N3. Sie zeichnet sich durch das Vorhandensein eines Pyridinrings aus, der an der 5-Position mit einer Aminomethylgruppe und an der 4-Position mit einer Benzonitrilgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-(5-(Aminomethyl)pyridin-3-yl)benzonitril umfasst typischerweise die Reaktion von 3-Cyanopyridin mit Formaldehyd und Ammoniak, gefolgt von einer nukleophilen Substitutionsreaktion mit 4-Brombenzonitril. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Palladium auf Kohlenstoff (Pd/C), um die Reaktion zu erleichtern .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können die großtechnische Synthese unter Verwendung von Durchflussreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Der Einsatz automatisierter Systeme und fortschrittlicher Reinigungstechniken, wie z. B. Säulenchromatographie, kann die Effizienz des Produktionsprozesses weiter verbessern .
Chemische Reaktionsanalyse
Reaktionstypen
4-(5-(Aminomethyl)pyridin-3-yl)benzonitril unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Aminomethylgruppe kann zu entsprechenden Iminen oder Nitrilen oxidiert werden.
Reduktion: Die Nitrilgruppe kann zu primären Aminen reduziert werden.
Substitution: Der Pyridinring kann elektrophile oder nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators werden häufig verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) oder Nukleophile (z. B. Amine, Thiole) können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Iminen oder Nitrilen.
Reduktion: Bildung von primären Aminen.
Substitution: Bildung verschiedener substituierter Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
4-(5-(Aminomethyl)pyridin-3-yl)benzonitril hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Ligand in biochemischen Assays.
Medizin: Erforscht auf sein Potenzial für therapeutische Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.
Industrie: Im Bereich der Entwicklung von fortschrittlichen Materialien und chemischen Sensoren eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 4-(5-(Aminomethyl)pyridin-3-yl)benzonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Aminomethylgruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden, während die Benzonitrilgruppe an π-π-Wechselwirkungen mit aromatischen Resten beteiligt sein kann. Diese Wechselwirkungen können die Aktivität der Zielproteine modulieren und verschiedene biochemische Pfade beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of 4-(5-(Aminomethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the benzonitrile group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Amino-5-(pyridin-4-yl)benzonitril
- 3-(Pyridin-4-yl)benzonitril
- 4-(3-Aminomethyl-phenyl)-piperidin-1-yl-(5-phenethyl-pyridin-3-yl)
Einzigartigkeit
4-(5-(Aminomethyl)pyridin-3-yl)benzonitril ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein sowohl der Aminomethyl- als auch der Benzonitrilgruppe ermöglicht vielseitige chemische Modifikationen und Wechselwirkungen mit verschiedenen molekularen Zielstrukturen, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht .
Eigenschaften
CAS-Nummer |
1346691-62-0 |
|---|---|
Molekularformel |
C13H11N3 |
Molekulargewicht |
209.25 g/mol |
IUPAC-Name |
4-[5-(aminomethyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C13H11N3/c14-6-10-1-3-12(4-2-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H,7,15H2 |
InChI-Schlüssel |
JCCTUMSJMQXJTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=CN=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)

![Butanal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B11891348.png)

![4-Ethyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B11891366.png)




![4-Ethoxyoxazolo[4,5-c]quinoline](/img/structure/B11891399.png)
![3-Methoxy-5,7-dihydropyrrolo[1,2-a]quinoxalin-6(1H)-one](/img/structure/B11891400.png)

![1-Oxaspiro[4.5]decane-4-carbothioamide, 2-oxo-](/img/structure/B11891422.png)
